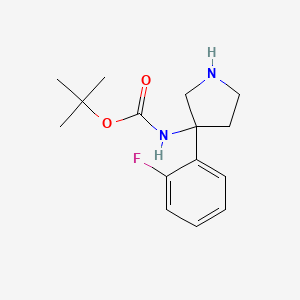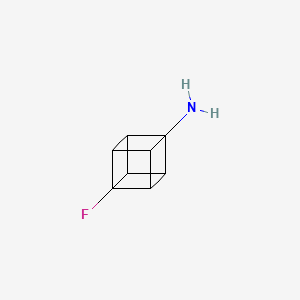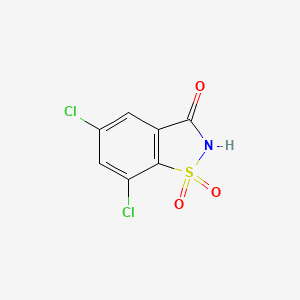
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline is a chemical compound that features a trifluoromethyl group and a piperazine ring. The presence of these functional groups makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the biological activity of molecules, while the piperazine ring is commonly found in many bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the piperazine ring onto an aniline derivative. One common method involves the nucleophilic aromatic substitution reaction where a suitable aniline derivative is reacted with a trifluoromethylating agent under basic conditions. The piperazine ring can be introduced through a subsequent nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its bioactive functional groups.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to biological targets, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the piperazine ring but has similar trifluoromethyl functionality.
4-Methylpiperazine: Contains the piperazine ring but lacks the trifluoromethyl group.
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but without the trifluoromethyl group.
Uniqueness
3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group and the piperazine ring. This combination enhances its biological activity and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H16F3N3 |
|---|---|
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
3-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-8-9(16)2-3-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3 |
Clave InChI |
VFMPTWXGIZOFBK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=CC(=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)




aminehydrochloride](/img/structure/B13636562.png)






